

2-Chloro-2',4'-difluoroacetophenone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-2',4'-difluoroacetophenone

Cat. No.: B028241

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **2-Chloro-2',4'-difluoroacetophenone**

Abstract: This technical guide provides a comprehensive overview of **2-Chloro-2',4'-difluoroacetophenone**, a pivotal halogenated ketone intermediate in modern organic synthesis. We delve into its core chemical properties, established synthetic routes, characteristic reactivity, and significant applications, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to support advanced research and application.

Introduction and Core Compound Profile

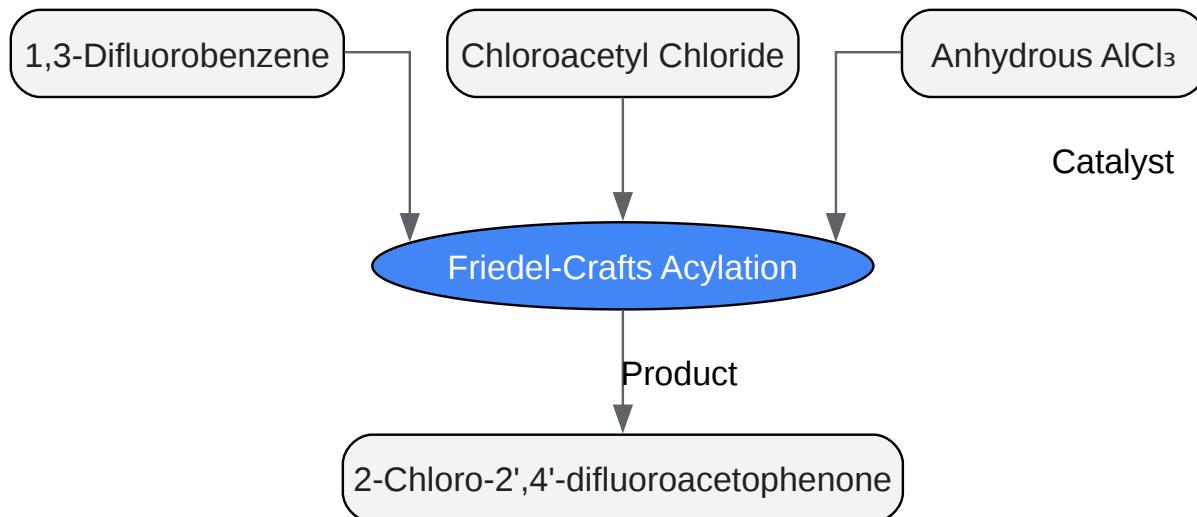
2-Chloro-2',4'-difluoroacetophenone, also known as 2,4-Difluorophenacyl chloride, is a versatile bifunctional molecule that has garnered significant attention as a high-value building block in organic chemistry.^[1] Its structure, featuring a difluorinated phenyl ring, a carbonyl group, and a reactive α -chloro substituent, provides a unique combination of stability and reactivity.^[1] The presence of these functionalities makes it an excellent precursor for synthesizing a wide array of more complex molecules, especially heterocyclic compounds that form the backbone of many pharmacologically active agents.^[2] This guide will explore the fundamental aspects of this compound, from its physical characteristics to its role in the synthesis of innovative chemical entities.

Chemical and Physical Properties

The compound's physical and chemical identifiers are summarized below. It typically appears as a light yellow to brown crystalline powder at room temperature and should be stored under refrigerated conditions (2-8 °C) to maintain its stability.[\[1\]](#)

Property	Value	Source(s)
CAS Number	51336-94-8	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₅ ClF ₂ O	[1] [4] [5]
Molecular Weight	190.57 g/mol	[1] [2] [6]
IUPAC Name	2-chloro-1-(2,4-difluorophenyl)ethan-1-one	[5] [7]
Synonyms	2,4-Difluorophenacyl chloride	[1]
Appearance	Light yellow to brown powder/crystal	[1]
Melting Point	44-52 °C	[1] [4] [6]
Purity	≥ 98% (GC)	[1]
InChI Key	UENGBOCGGKLVJJ-UHFFFAOYSA-N	[2] [5] [6]

Synthesis and Manufacturing


The industrial synthesis of **2-Chloro-2',4'-difluoroacetophenone** is typically a two-step process. It begins with the formation of the acetophenone backbone, followed by a selective chlorination at the α -carbon position.[\[2\]](#)

Step 1: Friedel-Crafts Acylation for 2',4'-Difluoroacetophenone Intermediate

The foundational step is the Friedel-Crafts acylation of 1,3-difluorobenzene.[\[2\]](#)[\[8\]](#) This classic electrophilic aromatic substitution reaction utilizes an acylating agent, such as chloroacetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly

anhydrous aluminum chloride (AlCl_3).^{[4][8][9]} The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich 1,3-difluorobenzene ring.^{[10][11][12]}

Diagram 1: General Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: High-level overview of the primary synthetic route.

Detailed Synthetic Protocol

The following protocol outlines a representative lab-scale synthesis adapted from established industrial methods.^[4]

Objective: To synthesize **2-Chloro-2',4'-difluoroacetophenone** from 1,3-difluorobenzene.

Materials:

- 1,3-Difluorobenzene (1.0 eq)
- Chloroacetyl chloride (1.2 eq)
- Anhydrous aluminum trichloride (AlCl_3) (1.7 eq)

- 3 M Hydrochloric acid (HCl)
- Hexane (for recrystallization)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Reaction vessel (e.g., four-necked flask), thermometer, condenser, dropping funnel, ice bath.

Procedure:

- Catalyst Suspension: To a 250 mL four-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-difluorobenzene (0.1 mol) and anhydrous aluminum trichloride (0.17 mol).
 - Scientist's Note: Anhydrous conditions are critical. $AlCl_3$ is extremely hygroscopic, and any moisture will deactivate the catalyst, halting the reaction.
- Initial Stirring: Stir the resulting suspension at 30-35°C for 30 minutes to allow for complex formation.
- Acylating Agent Addition: Slowly add chloroacetyl chloride (0.12 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40°C. An exothermic reaction is expected.
 - Scientist's Note: This slow addition prevents thermal runaway and minimizes the formation of side products. The reaction generates HCl gas, which must be safely vented or neutralized in a scrubber.
- Reaction Drive: After the addition is complete, raise the temperature to 50-55°C and continue stirring. Monitor the reaction's progress by observing the cessation of HCl gas evolution, which typically takes around 5 hours.
- Quenching and Hydrolysis: Cool the reaction mixture to below 5°C in an ice-water bath. Cautiously and slowly add 3 M hydrochloric acid (approx. 20 mL) to quench the reaction and hydrolyze the aluminum complexes.

- Trustworthiness Check: This step is highly exothermic. Slow, controlled addition of acid to the cooled mixture is paramount for safety.
- Precipitation and Isolation: Pour the hydrolyzed mixture into a beaker containing distilled water. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration.
- Purification: Dry the crude solid under reduced pressure. A yield of approximately 85-90% of a light yellow powder is expected.^[4] For higher purity, recrystallize the crude product from hot hexane to obtain bright yellow crystals of **2-Chloro-2',4'-difluoroacetophenone**.^[4]
- Characterization: Confirm the product's identity and purity using techniques such as ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The unique reactivity of **2-Chloro-2',4'-difluoroacetophenone** is dictated by the interplay of its functional groups.^[2]

The Electrophilic α -Carbon

The molecule's primary site of reactivity is the α -carbon, which is bonded to the chlorine atom. This carbon is highly electrophilic and susceptible to nucleophilic attack for two main reasons:

- Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, polarizing the C-Cl bond and making the carbon atom electron-deficient.
- Leaving Group Stability: The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.^[2]

This inherent reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the straightforward introduction of diverse functional groups.^[2]

Diagram 2: Nucleophilic Substitution at the α -Carbon

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 5. B22487.06 [thermofisher.com]
- 6. 2-氯-2',4'-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chloro-2',4'-difluoroacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- To cite this document: BenchChem. [2-Chloro-2',4'-difluoroacetophenone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028241#2-chloro-2-4-difluoroacetophenone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com